![molecular formula C19H12Br4O3 B14546891 Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- CAS No. 61732-62-5](/img/structure/B14546891.png)
Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- is a chemical compound known for its unique structure and properties This compound features a cyclopentanone core with two 3,5-dibromo-2-hydroxyphenyl groups attached via methylene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- typically involves the condensation reaction between cyclopentanone and 3,5-dibromo-2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(3-bromobenzylidene)cyclopentanone
- 2,5-Bis(4-methylbenzylidene)cyclopentanone
- 2,5-Bis(2-chlorobenzylidene)cyclopentanone
Uniqueness
Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]- stands out due to its unique combination of bromine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential therapeutic effects .
Properties
CAS No. |
61732-62-5 |
|---|---|
Molecular Formula |
C19H12Br4O3 |
Molecular Weight |
607.9 g/mol |
IUPAC Name |
2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H12Br4O3/c20-13-5-11(18(25)15(22)7-13)3-9-1-2-10(17(9)24)4-12-6-14(21)8-16(23)19(12)26/h3-8,25-26H,1-2H2 |
InChI Key |
KNTODSPKTQNBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C(C(=CC(=C2)Br)Br)O)C(=O)C1=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


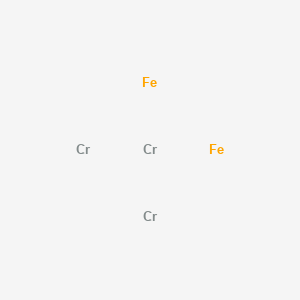
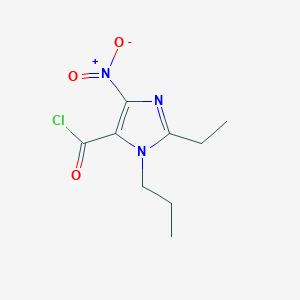
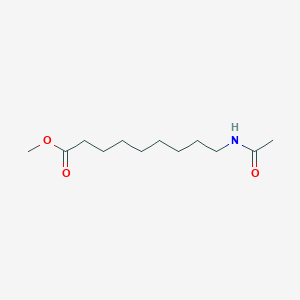



![2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14546866.png)
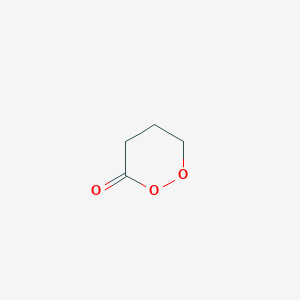
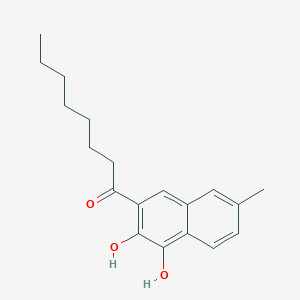
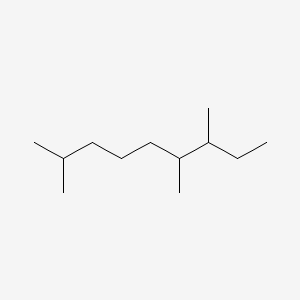
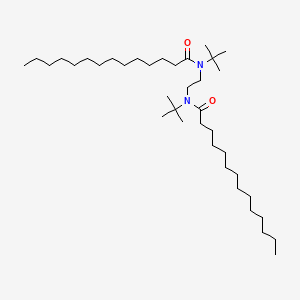
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
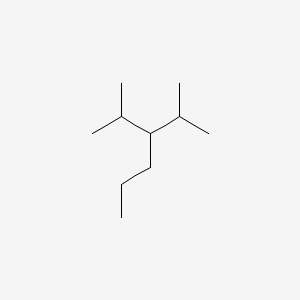
![1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546913.png)
